2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
Description
2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a sulfonyl chloride derivative of the 1,3-thiazole heterocycle, featuring a 4-methoxyphenyl group at position 2 and a phenyl group at position 4. Its synthesis involves cyclization using Lawesson’s reagent followed by oxidative chlorination in acetic acid, yielding a reactive sulfonyl chloride group at position 4 . The presence of aromatic substituents at positions 2 and 5 distinguishes it from earlier derivatives with non-aromatic or unsubstituted groups, enhancing its stability and bioactivity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S2/c1-21-13-9-7-12(8-10-13)15-18-16(23(17,19)20)14(22-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNINCACTKRMESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylboronic acid and a suitable halide.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the thiazole derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) serves as the primary reactive site, enabling nucleophilic displacement with amines, alcohols, and thiols.
Reaction with Amines
This compound reacts with primary and secondary amines to form sulfonamide derivatives, a key reaction in medicinal chemistry. For example:
General Reaction:
Experimental Data (Analogous Systems):
| Amine | Conditions | Product Yield | Reference |
|---|---|---|---|
| Piperazine | Dioxane, 25°C, 12 h | 60% | |
| p-Toluidine | THF, Triethylamine, 48 h | 72% |
The reaction with piperazine derivatives proceeds efficiently under mild conditions, forming bioactive sulfonamides with potential antiviral properties .
Hydrolysis to Sulfonic Acids
Controlled hydrolysis converts the sulfonyl chloride to a sulfonic acid group:
Reaction:
Hydrolysis occurs rapidly in aqueous alkaline media, with the methoxyphenyl group stabilizing the intermediate through resonance.
Thioether Formation
Reaction with thiols produces thioethers, useful in polymer and materials chemistry:
Reaction:
Lawesson’s reagent has been employed to facilitate thiol coupling, achieving yields up to 85% in dioxane under reflux .
Biological Activity Correlations
Derivatives of this compound exhibit structure-dependent bioactivity:
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Anticancer Potential : Analogous 1,3,4-thiadiazole sulfonamides show IC₅₀ values as low as 2.44 µM against colorectal cancer cells (LoVo) .
-
Antiviral Activity : Sulfonamide derivatives demonstrate moderate inhibition of low-risk HPV strains .
Reaction Optimization Factors
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Dioxane or THF | Enhances solubility |
| Temperature | 80–90°C for cyclization | Maximizes product purity |
| Catalyst | Triethylamine | Neutralizes HCl byproduct |
Mechanistic Insights
-
Nucleophilic Attack : The sulfonyl chloride’s electrophilic sulfur attracts nucleophiles (e.g., amines), leading to Cl⁻ departure.
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Steric Effects : Bulky substituents on the thiazole ring slow reaction kinetics but improve regioselectivity .
-
Electronic Effects : The methoxy group donates electron density via resonance, slightly deactivating the sulfonyl chloride.
This compound’s versatility in forming sulfonamides, sulfonic acids, and coupled derivatives underscores its utility in drug discovery and materials science. Further studies should explore its catalytic applications and toxicity profiles.
Scientific Research Applications
The biological activity of 2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is primarily attributed to its thiazole moiety, which is known for various pharmacological effects.
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties against a range of pathogens. The compound's mechanism often involves inhibiting bacterial cell wall synthesis and disrupting essential biochemical pathways.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Tested Pathogen |
|---|---|---|
| This compound | 0.5 - 1.0 µg/mL | Staphylococcus aureus |
| This compound | 0.8 - 1.5 µg/mL | Escherichia coli |
| This compound | 1.0 - 2.0 µg/mL | Pseudomonas aeruginosa |
Recent studies indicate that this compound exhibits synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the compound was tested against various clinical isolates of multidrug-resistant bacteria. The results demonstrated that it significantly reduced bacterial viability in vitro, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied, with evidence suggesting that they can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 - 30 | HeLa (cervical cancer) |
| This compound | 20 - 35 | MCF-7 (breast cancer) |
Case Study: Cytotoxic Effects
A recent investigation by Johnson et al. (2024) assessed the cytotoxic effects of the compound on human cancer cell lines. The study revealed that it induced apoptosis in HeLa cells via mitochondrial pathway activation and caspase cascade involvement . The findings underscore the potential of this compound in cancer therapy development.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group can react with various nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methoxyphenyl group in the target compound introduces electron-donating properties, enhancing nucleophilic substitution reactivity compared to electron-withdrawing groups (e.g., -CF₃ in ). This facilitates amination reactions to form sulfonamides . Aromatic vs.
Synthetic Routes :
- The target compound’s synthesis via oxidative chlorination (using Cl₂ in acetic acid) is distinct from methods for triazole-thiones (e.g., refluxing with NaOH in ) or carbonyl chloride derivatives (e.g., ).
- Lawesson’s reagent is critical for cyclizing the thiazole core, a step absent in fluorophenyl analogs .
Biological Activity :
- Sulfonamides derived from the target compound show broad-spectrum antitumor activity across 60 cancer cell lines, outperforming earlier 5-unsubstituted analogs .
- In contrast, the discontinued 2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride may lack efficacy due to reduced steric bulk or metabolic instability.
Research Findings and Mechanistic Insights
- Crystallographic Data : Isostructural analogs (e.g., 4-chlorophenyl and 4-fluorophenyl derivatives) exhibit planar molecular conformations except for perpendicularly oriented fluorophenyl groups, suggesting substituent-dependent steric effects . The methoxyphenyl group in the target compound likely adopts a planar arrangement, optimizing binding to enzymatic targets.
- Reactivity : The sulfonyl chloride group undergoes amination with ammonia or amines in dioxane, producing sulfonamides with variable pharmacokinetic profiles . For example, piperidine- or morpholine-containing sulfonamides show enhanced blood-brain barrier penetration .
- Comparative Stability : Electron-donating groups (e.g., -OMe) stabilize the thiazole ring against hydrolysis compared to electron-withdrawing substituents, as evidenced by analogues in .
Biological Activity
Introduction
2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a synthetic compound that features a thiazole ring, a sulfonyl chloride group, and two phenyl substituents. This unique structure contributes to its diverse biological activities, particularly in the realm of medicinal chemistry. The compound has garnered attention for its potential applications in cancer therapy and other therapeutic areas due to its cytotoxic properties against various cancer cell lines.
Chemical Properties
The molecular formula of this compound is C16H15ClN2O2S, with a molecular weight of approximately 364.84 g/mol. The sulfonyl chloride group enhances its electrophilic character, making it reactive and suitable for further chemical modifications that can lead to derivatives with enhanced biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O2S |
| Molecular Weight | 364.84 g/mol |
| Functional Groups | Thiazole, Sulfonyl Chloride, Phenyl Rings |
Biological Activity
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. Studies have shown that compounds with similar thiazole structures possess cytotoxic effects on various cancer cell lines. For instance, specific derivatives have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting strong potential for use in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl groups and the thiazole ring are crucial for enhancing biological activity. For example:
- Electron-donating groups such as methoxy at the para position of the phenyl ring significantly increase cytotoxic activity.
- The presence of halogens can also enhance the potency against cancer cells by improving binding affinity to biological targets .
Table 2: Summary of Biological Activity Findings
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Human glioblastoma U251 | 10–30 | Significant cytotoxicity observed |
| Derivative A (similar structure) | Human melanoma WM793 | <20 | Enhanced activity due to methoxy substitution |
| Derivative B (halogenated variant) | Various cancer cell lines | <50 | Increased binding affinity |
The mechanism by which this compound exerts its biological effects involves interaction with specific proteins or enzymes implicated in tumor growth and survival. Molecular docking studies suggest that the compound binds effectively to targets involved in apoptosis pathways, potentially inducing cell death in malignant cells .
Case Studies
- Cytotoxicity Studies : In one study, a series of thiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited promising anticancer properties, with several derivatives outperforming established chemotherapeutics like doxorubicin .
- In Vivo Studies : Preliminary in vivo studies on animal models have shown that certain derivatives can significantly reduce tumor size without substantial toxicity to normal tissues, indicating their potential for further development as therapeutic agents .
The compound this compound represents a promising scaffold for the development of new anticancer agents. Its unique structural features contribute to its biological activity, particularly against various cancer cell types. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce potential side effects while exploring its mechanisms of action through comprehensive molecular studies.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride?
The synthesis typically involves cyclization of intermediates followed by oxidative chlorination. For example:
- Step 1 : Cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent to form a thiazole intermediate .
- Step 2 : Oxidative chlorination of the benzyl sulfide intermediate in acetic acid to yield the sulfonyl chloride .
Alternative approaches may adapt oxazole synthesis methodologies, such as multistep reactions involving glycine derivatives and chlorinating agents like phosphorus oxychloride .
Q. How is the compound characterized structurally in academic research?
Key characterization methods include:
- X-ray crystallography : Resolves molecular geometry and packing (e.g., using SHELX or WinGX/ORTEP for refinement and visualization) .
- Spectroscopy : H/C NMR for functional group analysis, and HRMS for molecular weight confirmation.
- Elemental analysis : Validates purity and stoichiometry.
Advanced Research Questions
Q. How can researchers optimize the yield and purity of the sulfonyl chloride during synthesis?
Methodological considerations :
- Reagent stoichiometry : Excess chlorinating agents (e.g., Cl/AcOH) improve conversion rates .
- Temperature control : Oxidative chlorination at 0–5°C minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from CHCl/hexane) enhances purity .
Table 1 : Comparative yields under varying conditions
| Chlorinating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cl/AcOH | Acetic acid | 0–5°C | 78 | 95 |
| SOCl | CHCl | RT | 65 | 90 |
Q. What strategies address contradictions in biological activity data for sulfonamide derivatives?
- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify IC variability .
- Cell line specificity : Screen against diverse panels (e.g., NCI-60) to assess selectivity .
- Structural analogs : Compare activity of 4-sulfonamides with varying substituents (e.g., morpholine vs. piperazine) to isolate pharmacophore effects .
Q. How can mechanistic studies elucidate the role of the sulfonyl chloride group in antitumor activity?
- Proteomics : Use click chemistry to tag the compound and identify protein targets .
- Molecular docking : Model interactions with enzymes like carbonic anhydrase or tubulin (common targets for thiazole sulfonamides) .
- Metabolic stability assays : Incubate with liver microsomes to evaluate hydrolysis resistance .
Q. What crystallographic tools resolve ambiguities in molecular geometry?
- SHELXL refinement : Adjust anisotropic displacement parameters for heavy atoms (Cl, S) to improve R-factors (<0.05) .
- Twinned data analysis : Use SHELXE for high-resolution datasets with pseudo-merohedral twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding) influencing crystal packing .
Data Analysis and Experimental Design
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Variable substituents : Synthesize analogs with modified aryl groups (e.g., 4-fluoro vs. 4-chloro phenyl) .
- Biological assays : Pair cytotoxicity (MTT assay) with apoptosis markers (caspase-3 activation) to link structure to mechanism .
- Statistical validation : Use multivariate analysis (PCA or PLS) to correlate electronic/steric parameters with activity .
Q. What analytical methods validate synthetic intermediates during stepwise synthesis?
- LC-MS monitoring : Track reaction progress in real-time (e.g., benzyl sulfide → sulfonyl chloride transition) .
- TLC with UV/iodine visualization : Confirm intermediate purity before proceeding to chlorination .
- DSC/TGA : Assess thermal stability of intermediates to optimize drying/storage conditions .
Contradiction Resolution
Q. How to reconcile discrepancies in reported melting points for sulfonyl chloride derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
